ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 2,4-dichlorophenylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the 2,4-dichlorophenylmethyl group: The 2,4-dichlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-carbinol or pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mechanism of Action
The mechanism of action of ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, leading to the disruption of metabolic pathways.
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Interfering with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate: Similar structure but with a single chlorine atom, which may result in different biological activity.
Ethyl 5-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylate: Fluorine substitution can significantly alter the compound’s reactivity and biological properties.
Ethyl 5-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylate: Methyl groups instead of chlorine atoms, leading to different steric and electronic effects.
Properties
IUPAC Name |
ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-19-13(18)10-7-16-17-12(10)5-8-3-4-9(14)6-11(8)15/h3-4,6-7H,2,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBUBSPKRQTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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